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Compound of Interest

Compound Name: Picrasidine N

Cat. No.: B1677793

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N is a naturally occurring dimeric B-carboline alkaloid that has garnered significant
interest within the scientific community for its selective biological activity. This document
provides a detailed technical overview of Picrasidine N, including its chemical identity,
physicochemical properties, and its established role as a subtype-selective peroxisome
proliferator-activated receptor B/d (PPAR[/d) agonist. Special emphasis is placed on its unique
mechanism of action, distinguishing it from other PPAR[3/d agonists. This guide also outlines
detailed experimental protocols for assays pertinent to its characterization and presents a
visual representation of its signaling pathway.

Chemical Identity and Synonyms

Picrasidine N is a complex heterocyclic molecule with the following systematic IUPAC name
and a variety of synonyms used in scientific literature and chemical databases.
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Identifier Name/Value
6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-

l)ethyl]-1,6-

IUPAC Name yethyl
diazatetracyclo[7.6.1.0°,16.01°,15]hexadeca-
4,7,9(16),10,12,14-hexaene-2,3-dione
Picrasidine N, 3-[2-(4,9-Dimethoxy-9H-

Synonyms pyrido[3,4-bJindol-1-yl)ethyl]-3H-indolo[3,2,1-de]
[1][2]naphthyridine-5,6-dione

CAS Number 101219-62-9

ChEMBL ID CHEMBL3401864

PubChem CID 5320557

Physicochemical and Biological Properties

This section summarizes the key physicochemical and biological properties of Picrasidine N.

The data presented here are compiled from computational predictions and experimental

findings.

ble 2.1: Physicachemical ies of Picrasidi

Property Value Source
Molecular Formula C29H22N404 PubChem
Molecular Weight 490.5 g/mol PubChem
XLogP3 4.7 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 6 PubChem
Rotatable Bond Count 4 PubChem

Table 2.2: Biological Activity of Picrasidine N
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Parameter Description Value Reference

i . o Subtype-selective
Biological Activity ) Potent [3]
PPAR[/d agonist.[3]

Selectively induces
Gene Regulation MRNA expression of - [3]
ANGPTLA4.[3]

Does not significantly
Selectivity activate PPARa and - [3]
PPARYy.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to
characterize the biological activity of Picrasidine N as a selective PPAR[/d agonist.

Mammalian One-Hybrid Assay for PPAR Agonist Activity

This assay is designed to identify compounds that can bind to and activate a specific nuclear
receptor, in this case, PPAR[3/d.

e Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the
target PPAR subtype to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.
This construct is co-transfected into mammalian cells with a reporter plasmid containing a
luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If a test
compound binds to the PPAR LBD, the GAL4 DBD will bind to the UAS, activating the
transcription of the luciferase gene. The resulting luminescence is proportional to the
activation of the receptor.[4][5]

¢ Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used due to their
high transfection efficiency.

e Plasmids:

o Expression vector for GAL4-PPAR-LBD chimera (e.g., pM-PPAR0-LBD, pM-PPARy-LBD,
pM-PPAR[(/5-LBD).
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o Reporter vector containing the firefly luciferase gene downstream of a GAL4-responsive
promoter (e.g., pFR-Luc).

o Internal control vector expressing Renilla luciferase to normalize for transfection efficiency
(e.g., pRL-SV40).

e Procedure:
o Seed HEK293T cells in 96-well plates at an appropriate density.

o Co-transfect the cells with the GAL4-PPAR-LBD expression vector, the luciferase reporter
vector, and the internal control vector using a suitable transfection reagent.

o After 24 hours, treat the transfected cells with varying concentrations of Picrasidine N or
a reference agonist (e.g., GW0742 for PPAR[/d).

o Incubate the cells for another 24 hours.

o Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-
luciferase reporter assay system.

o Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the
Renilla luciferase activity.

PPRE-Driven Luciferase Reporter Gene Assay

This assay confirms the ability of a compound to activate the transcriptional activity of the full
PPAR/RXR heterodimer on a natural PPAR response element (PPRE).

 Principle: This assay utilizes a reporter plasmid where the luciferase gene is driven by a
promoter containing multiple copies of a PPRE. Mammalian cells are co-transfected with this
reporter plasmid and expression vectors for the full-length PPAR subtype and its heterodimer
partner, RXRa. Activation of the PPAR/RXRa complex by an agonist leads to its binding to
the PPRE and subsequent transcription of the luciferase gene.[6][7]

¢ Cell Line: Human hepatoma HepG2 cells are a suitable cell line for this assay.

e Plasmids:
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[e]

PPRE-luciferase reporter vector (e.g., pGL3-PPRE-Luc).

o

Expression vectors for the full-length PPAR subtype (e.g., pcDNA3-hPPAR[/9).

[¢]

Expression vector for RXRa (e.g., pcDNA3-hRXRa).

[¢]

Internal control vector (e.g., pPRL-SV40).

e Procedure:

[¢]

Seed HepG2 cells in 96-well plates.

o Co-transfect the cells with the PPRE-luciferase reporter vector, the PPAR and RXRa
expression vectors, and the internal control vector.

o After 24 hours, treat the cells with Picrasidine N or a reference agonist.

o Following a 24-hour incubation period, measure the dual-luciferase activity as described in
the mammalian one-hybrid assay protocol.

o Analyze the data by normalizing firefly to Renilla luciferase activity to determine the fold
induction of PPRE-driven transcription.

Quantitative Real-Time PCR for Target Gene Expression

This method is used to quantify the effect of Picrasidine N on the mRNA expression levels of
PPAR target genes.

 Principle: Cells are treated with the compound of interest, and total RNA is extracted. The
RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (QPCR)
is performed using specific primers for the target genes (e.g., ANGPTL4, ADRP, PDK4, CPT-
1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in gene
expression is calculated using the AACt method.

e Cell Line: Differentiated human C2C12 myotubes or other relevant cell types expressing
PPARp/S.

e Procedure:
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o Culture and differentiate C2C12 cells into myotubes.

o Treat the differentiated cells with Picrasidine N or a vehicle control for a specified time
(e.g., 24 hours).

o Isolate total RNA from the cells using a suitable RNA extraction Kit.
o Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

o Perform gPCR using SYBR Green or a probe-based assay with primers specific for the
target and housekeeping genes.

o Analyze the gPCR data to determine the relative fold change in mRNA expression of the
target genes in Picrasidine N-treated cells compared to control cells.

Signaling Pathway and Mechanism of Action

Picrasidine N exerts its biological effects through the activation of the PPAR[/d signaling
pathway. The following diagram illustrates the key steps in this pathway leading to the
regulation of the target gene ANGPTLA4.

Extracellular Space Cytoplasm Nucleus

Click to download full resolution via product page
Caption: Picrasidine N activates the PPAR[/d signaling pathway.
Mechanism of Action:

» Ligand Binding: Picrasidine N, being a lipophilic molecule, is thought to passively diffuse
across the cell membrane and into the nucleus. There, it binds to the ligand-binding domain
(LBD) of PPARf/d, which exists as a heterodimer with the retinoid X receptor (RXR).[8][9]
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o Conformational Change and Co-factor Exchange: In its inactive state, the PPAR[B/3-RXR
heterodimer is bound to co-repressor proteins. The binding of Picrasidine N induces a
conformational change in the PPAR[/d LBD. This change leads to the dissociation of co-
repressors and the recruitment of co-activator proteins.[8]

o DNA Binding and Gene Transcription: The activated PPARB/3-RXR heterodimer, along with
the recruited co-activators, binds to specific DNA sequences known as peroxisome
proliferator response elements (PPRES) located in the promoter regions of target genes.[1]

[°]

o Selective Gene Regulation: A key characteristic of Picrasidine N is its selective induction of
the angiopoietin-like 4 (ANGPTL4) gene.[3] Unlike many synthetic PPAR[3/d agonists,
Picrasidine N does not significantly induce the expression of other PPAR target genes such
as ADRP, PDK4, and CPT-1.[3] This suggests a unique interaction with the PPAR[3/d
receptor or the recruitment of a specific set of co-activators.

» Biological Effects: The increased expression and secretion of ANGPTL4 protein leads to
downstream biological effects, primarily related to the regulation of lipid metabolism.

Conclusion

Picrasidine N represents a novel and important chemical tool for studying the biology of
PPAR[/d. Its subtype and gene-selective agonistic activity make it a valuable lead compound
for the development of new therapeutic agents with potentially more targeted effects and fewer
side effects compared to non-selective PPAR agonists. The experimental protocols and
signaling pathway information provided in this guide offer a solid foundation for researchers
and drug development professionals working with this promising natural product. Further
research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic
potential in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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